Schisandrine B

Vue d'ensemble

Description

Schisandrin B is a bioactive lignan compound predominantly found in the fruit of the traditional Chinese medicinal plant Schisandra chinensis. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects . Schisandrin B has been used in traditional medicine for centuries and continues to be a subject of extensive scientific research.

Applications De Recherche Scientifique

Schisandrin B has a wide range of scientific research applications, including:

Chemistry:

- Used as a model compound for studying lignan biosynthesis and metabolism.

- Employed in the synthesis of novel derivatives with potential therapeutic applications.

Biology:

- Investigated for its role in modulating cellular signaling pathways and gene expression.

- Studied for its effects on cellular apoptosis and proliferation.

Medicine:

- Explored for its potential as an anti-cancer agent, particularly in the treatment of lung, gastric, and colorectal cancers .

- Used in the development of neuroprotective and cardioprotective therapies.

Industry:

- Incorporated into dietary supplements and herbal formulations for its health benefits.

- Utilized in the cosmetic industry for its antioxidant properties.

Mécanisme D'action

Schisandrin B, also known as Schizandrin B, is a bioactive compound derived from the traditional medicinal plant Schisandra chinensis . This compound has been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects .

Target of Action

Schisandrin B primarily targets several key proteins and receptors in the body. It has been shown to target the cannabinoid 2 receptor in Kupffer cells , glycine receptors , Nav1.7 channels , and Cav2.2 channels . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, and ion channel regulation .

Mode of Action

Schisandrin B interacts with its targets to induce a range of cellular changes. For instance, it has been shown to inhibit the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway . It also induces the activation of the PI3K/Akt pathway and concurrently inhibits NOX2 expression . These interactions result in various downstream effects, such as the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

Schisandrin B affects several biochemical pathways. It has been found to trigger apoptosis , arrest the cell cycle , induce oxidative stress , modulate autophagy , and disrupt essential signaling pathways , notably MAPK , PI3K/Akt , and NF-κB . Additionally, it has been shown to bolster the myocardial antioxidant-reducing response , thereby mitigating the impact of oxygen free radicals .

Pharmacokinetics

The bioavailability of Schisandrin B is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . It exhibits a swift absorption and elimination profile in vivo, with a T max of 2.07 hours and a half-life (t 1/2) of 9.48 hours .

Result of Action

The molecular and cellular effects of Schisandrin B’s action are diverse. It has been reported to increase the level of superoxide dismutase (SOD) in cells , inhibit lipid peroxidation , and reduce lactate dehydrogenase and malondialdehyde , thereby directly removing free radicals and playing an antioxidant role . It also has the capacity to target cancer stem cells and mitigate multi-drug resistance specifically .

Action Environment

The action of Schisandrin B can be influenced by environmental factors. For instance, in an LPS-induced inflammatory environment, Schisandrin B has been found to promote the proliferation, growth, and migration of cells, reduce apoptosis, balance mitochondrial fusion and division, stabilize mitochondrial membrane potential, and promote mitochondrial activity .

Analyse Biochimique

Biochemical Properties

Schisandrin B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Schisandrin B has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins (HSPs), enhancing their expression and thereby providing cellular protection against stress . Schisandrin B also modulates the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its antioxidant properties .

Cellular Effects

Schisandrin B exerts various effects on different cell types and cellular processes. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway . In normal cells, Schisandrin B enhances cell survival by upregulating antioxidant defenses and reducing oxidative stress . Furthermore, Schisandrin B influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms . It also affects gene expression by modulating transcription factors and epigenetic modifications .

Molecular Mechanism

The molecular mechanism of Schisandrin B involves multiple pathways. At the molecular level, Schisandrin B binds to and inhibits the activity of specific enzymes, such as cytochrome P450 . It also activates the Nrf2 pathway, leading to the upregulation of antioxidant genes and proteins . Schisandrin B’s interaction with heat shock proteins enhances their expression, providing cellular protection against stress . Additionally, Schisandrin B modulates gene expression through epigenetic modifications, such as histone acetylation and DNA methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Schisandrin B change over time. Studies have shown that Schisandrin B is relatively stable and maintains its bioactivity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to Schisandrin B may enhance antioxidant defenses, while long-term exposure could lead to adaptive responses and changes in cellular metabolism . Additionally, Schisandrin B’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Schisandrin B vary with different dosages in animal models. At low doses, Schisandrin B exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the threshold for these adverse effects is dose-dependent, and careful consideration of dosage is essential for its therapeutic use .

Metabolic Pathways

Schisandrin B is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing drug metabolism and detoxification processes . Schisandrin B also affects metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in lipid metabolism . Additionally, it influences metabolite levels, contributing to its overall pharmacological effects .

Transport and Distribution

Schisandrin B is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The transport and distribution of Schisandrin B are crucial for its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Schisandrin B plays a significant role in its activity and function. Schisandrin B can localize to specific compartments or organelles, such as the mitochondria and nucleus . This localization is often mediated by targeting signals or post-translational modifications . The subcellular distribution of Schisandrin B influences its interactions with biomolecules and its overall pharmacological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Schisandrin B can be synthesized through various methods, including ultrasonic extraction and a combination of ultrasonic and microwave techniques. The macroporous resin method is often used to purify the extract initially . These methods ensure the efficient extraction and purification of Schisandrin B from Schisandra chinensis.

Industrial Production Methods: In industrial settings, the production of Schisandrin B involves large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and subjected to extraction using solvents such as methanol and water. The extract is then purified using techniques like macroporous resin chromatography to isolate Schisandrin B .

Analyse Des Réactions Chimiques

Types of Reactions: Schisandrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize Schisandrin B.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce Schisandrin B.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of Schisandrin B, which may exhibit enhanced or altered pharmacological activities.

Comparaison Avec Des Composés Similaires

Schisandrin B is one of several bioactive lignans found in Schisandra chinensis. Similar compounds include:

Schisandrin A: Exhibits similar antioxidant and anti-inflammatory properties but differs in its specific molecular targets and pathways.

Schisantherin A and B: Known for their hepatoprotective and neuroprotective effects.

Deoxyschisandrin: Shares antioxidant properties but has distinct pharmacokinetic profiles.

Gomisin A: Noted for its immunomodulatory and anti-cancer activities.

Schisandrin B stands out due to its dual positive allosteric modulation of GABAA and glycine receptors, which is not commonly observed in other lignans .

Activité Biologique

Schisandrin B (Sch B) is a dibenzooctadiene lignan extracted from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. Its diverse biological activities have garnered significant attention in recent years, particularly for its potential therapeutic applications in cancer, liver protection, neuroprotection, and more. This article provides a comprehensive overview of the biological activity of Schisandrin B, supported by recent research findings, data tables, and case studies.

1. Pharmacological Properties

1.1 Antitumor Activity

Schisandrin B exhibits notable antitumor effects across various cancer types. Research indicates that Sch B induces apoptosis and inhibits cell proliferation through multiple mechanisms:

- Cell Cycle Arrest : Sch B has been shown to induce cell cycle arrest at different phases, particularly G2/M phase in lung cancer cells, by inhibiting cyclin D1 and activating p21 and p53 pathways .

- Apoptosis Induction : Studies demonstrate that Sch B promotes apoptosis in cholangiocarcinoma and osteosarcoma cells through the regulation of apoptotic markers such as Bax and MMP9 .

1.2 Hepatoprotective Effects

Schisandrin B demonstrates significant hepatoprotective properties, particularly against acetaminophen-induced liver injury:

- Mechanism : It enhances the expression of heat shock proteins (HSP27 and HSP70), which play a critical role in cellular protection against stressors .

- Clinical Findings : In mouse models, administration of Sch B significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage .

| Parameter | Control Group (ALT/AST) | Schisandrin B Group (ALT/AST) |

|---|---|---|

| Serum ALT Levels | High | Significantly Reduced |

| Serum AST Levels | High | Significantly Reduced |

2. Neuroprotective Effects

The neuroprotective potential of Schisandrin B has been highlighted in various studies:

- Oxidative Stress Resistance : Sch B enhances antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), thereby mitigating oxidative stress in neuronal cells .

- Heat Shock Protein Regulation : The induction of HSPs contributes to its neuroprotective effects against neurodegenerative diseases .

3. Cardioprotective Effects

Research also suggests that Schisandrin B has cardioprotective effects:

- Mechanism : It reduces oxidative stress and inflammation in cardiac tissues, which are critical factors in heart disease progression .

- Clinical Implications : Animal studies indicate that Sch B administration can improve cardiac function following ischemic injury .

4. Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy of Schisandrin B in various conditions:

- A randomized controlled trial demonstrated that patients with chronic liver disease showed improved liver function markers after treatment with Sch B.

- Another study reported significant reductions in tumor size among patients with advanced lung cancer receiving Sch B as an adjunct therapy.

Propriétés

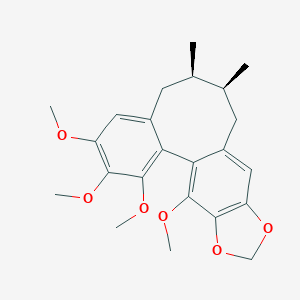

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231747 | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 69176-52-9, 82467-52-5 | |

| Record name | gamma-Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN B, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOMISIN N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.